3-(3,5-dimethylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3,5-dimethylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is a research chemical with the CAS No. 888423-00-51. It has a molecular formula of C24H25N7O2 and a molecular weight of 443.5111.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, related compounds have been synthesized through various methods2. For a detailed synthesis process, it is recommended to refer to the original research papers or contact the supplier directly13.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C24H25N7O21. However, the specific structural details, such as bond lengths and angles, are not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. It’s possible that this information is contained within specific research papers or patents.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and solubility, are not provided in the search results1.Applications De Recherche Scientifique
Synthesis and Antihypertensive Applications
Compounds with structures similar to the one mentioned have been synthesized and tested for their antihypertensive activities. For example, Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing different moieties, including morpholine, piperidine, or piperazine. Some of these compounds showed promising antihypertensive activity in vitro and in vivo, suggesting potential applications in the treatment of hypertension Bayomi et al., 1999.
Anticancer and Anti-inflammatory Applications
Rahmouni et al. (2016) developed novel pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase activities. This research indicates that derivatives of pyrazolopyrimidine, a core structure related to the compound , could serve as potential anticancer and anti-inflammatory agents Rahmouni et al., 2016.
Enzyme Inhibition
Compounds structurally related to the query have been explored for their enzyme inhibitory effects, particularly against enzymes like 15-lipoxygenase. Asghari et al. (2016) synthesized derivatives that showed potential as inhibitors, highlighting the compound's relevance in the study of enzyme regulation and its potential therapeutic applications Asghari et al., 2016.
Microbiological Activity
Further research into similar compounds has also explored their microbiological activity. Mohamed et al. (2017) synthesized new functionalized fused heterocycles with expected microbiological activity, providing insights into the compound's potential applications in combating microbial infections Mohamed et al., 2017.
Safety And Hazards
This compound is not intended for human or veterinary use and is for research use only1. Specific safety and hazard information should be provided by the supplier or can be found in the Material Safety Data Sheet (MSDS).
Orientations Futures
The future directions for this compound are not specified in the search results. However, given its complex structure and the interest in similar compounds, it’s likely that further research will be conducted to explore its potential uses6.
Propriétés
IUPAC Name |
3-(3,5-dimethylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-17-12-18(2)14-20(13-17)31-23-22(26-27-31)24(33)30(16-25-23)15-21(32)29-10-8-28(9-11-29)19-6-4-3-5-7-19/h3-7,12-14,16H,8-11,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEFHRPYICYCLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=CC=C5)N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.